4-Cyclopropylbutane-1,3-diol
Description
4-Cyclopropylbutane-1,3-diol is a diol derivative featuring a cyclopropyl substituent at the fourth carbon of a butane backbone, with hydroxyl groups at positions 1 and 3.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-cyclopropylbutane-1,3-diol |
InChI |
InChI=1S/C7H14O2/c8-4-3-7(9)5-6-1-2-6/h6-9H,1-5H2 |
InChI Key |
ZNHLJVBIPSHRCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Cyclopropylbutane-1,3-diol with structurally related diols and cyclopropyl-containing analogs, emphasizing substituent effects, synthetic strategies, and applications.
Substituent Effects: Cyclopropyl vs. Alkyl Groups
- 4-Ethylbenzene-1,3-diol and 4-Propylbenzene-1,3-diol : These aromatic diols () feature ethyl and propyl substituents on a benzene ring. Unlike this compound, their alkyl chains lack ring strain, resulting in lower reactivity in ring-opening reactions. However, their lipophilicity (higher logP values) may reduce aqueous solubility compared to the cyclopropyl analog .
- 5-Propylbenzene-1,3-diol and 5-Butylbenzene-1,3-diol: Used as precursors in cannabinoid synthesis (), these compounds highlight how alkyl chain length affects molecular interactions. Longer chains (e.g., butyl) increase hydrophobicity, whereas the cyclopropyl group in this compound introduces steric hindrance and polar character .
Physical and Chemical Properties
The cyclopropyl group’s rigidity and electronic effects differentiate this compound from linear alkyl-substituted diols:
- Solubility : Cyclopropyl’s reduced lipophilicity may enhance water solubility compared to ethyl or propyl analogs.
- Thermal Stability : Angle strain in the cyclopropane ring could lower melting/boiling points relative to bulkier alkyl chains.
- Reactivity : The strained ring may facilitate ring-opening reactions under acidic or oxidative conditions, a property absent in alkyl-substituted diols.
Data Tables
Table 1: Hypothetical Comparison of Substituent Effects
Research Findings and Trends
- Synthetic Challenges : Cyclopropyl groups necessitate precise reaction conditions to avoid ring rupture, as seen in cyclopropane-containing lactones () .
- Analytical Differentiation : HRMS spectra of cyclopropyl analogs show unique fragment ions (e.g., m/z shifts due to ring strain), aiding in their identification versus alkyl-substituted diols .
- Biological Relevance : The cyclopropyl moiety’s metabolic stability is advantageous in drug design, contrasting with the rapid oxidation of linear alkyl chains .
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